molecular formula C25H18Cl3FN2O4 B15142903 Safusidenib CAS No. 1898206-17-1

Safusidenib

Numéro de catalogue: B15142903
Numéro CAS: 1898206-17-1
Poids moléculaire: 535.8 g/mol
Clé InChI: BOOMBLZEOHXPPX-BQYQJAHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Safusidenib is a novel, selective, and potent inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). This compound has shown high blood-brain barrier permeability and has demonstrated promising results in pre-clinical and early clinical trials. This compound is primarily being investigated for its potential in treating gliomas, a type of brain cancer, particularly those with IDH1 mutations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of safusidenib involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:

  • Formation of the isoxazole ring.
  • Introduction of the fluoro and trichlorophenyl groups.
  • Coupling with the indole derivative.
  • Final steps to introduce the propenoic acid moiety.

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards for pharmaceutical manufacturing .

Analyse Des Réactions Chimiques

Types of Reactions

Safusidenib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the isoxazole and indole rings.

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Safusidenib has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of mIDH1 and its effects on cellular metabolism.

    Biology: Investigated for its role in modulating cellular pathways affected by IDH1 mutations.

    Medicine: Primarily researched for its potential in treating IDH1-mutant gliomas. .

Mécanisme D'action

Safusidenib exerts its effects by selectively inhibiting the mutant isocitrate dehydrogenase 1 enzyme. This inhibition prevents the production of the oncometabolite 2-hydroxyglutarate, which is implicated in the development and progression of various cancers. By blocking this pathway, this compound can reduce tumor growth and potentially improve patient outcomes .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Ivosidenib: Another mIDH1 inhibitor used in the treatment of acute myeloid leukemia.

    Enasidenib: An mIDH2 inhibitor used for similar indications as ivosidenib.

Uniqueness of Safusidenib

This compound is unique due to its high blood-brain barrier permeability, making it particularly effective for treating brain tumors such as gliomas. Its selectivity and potency as an mIDH1 inhibitor also contribute to its potential as a best-in-class therapy for IDH1-mutant gliomas .

Propriétés

Numéro CAS

1898206-17-1

Formule moléculaire

C25H18Cl3FN2O4

Poids moléculaire

535.8 g/mol

Nom IUPAC

(E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C25H18Cl3FN2O4/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28/h4-11H,1-3H3,(H,32,33)/b8-7+

Clé InChI

BOOMBLZEOHXPPX-BQYQJAHWSA-N

SMILES isomérique

CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F

SMILES canonique

CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.